3,5-Dichloro-4'-morpholinomethyl benzophenone
Overview
Description
“3,5-Dichloro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “3,5-Dichloro-4’-morpholinomethyl benzophenone” is 1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 .Scientific Research Applications
Applications in Biological Chemistry and Material Science
Benzophenone photophores exhibit unique photochemical properties that are exploited in several scientific applications:
- Binding/Contact Site Mapping : Utilizing the light-directed covalent attachment process for mapping ligand-protein and protein-protein interactions (Dormán et al., 2016).
- Proteome Profiling and Bioconjugation : For profiling the proteome and site-directed modification of biopolymers, including the development of advanced materials and bioactive compounds.
- Surface Grafting and Immobilization : Applied in material science for the modification and functionalization of surfaces.
Environmental and Health Impact Studies
Some studies have focused on the metabolism and environmental impact of benzophenone derivatives:
- Metabolism and Toxicity : Research on benzophenone-3 (BP-3), a related compound, has explored its metabolism by liver microsomes and its endocrine-disrupting activity (Watanabe et al., 2015).
- Cytotoxicity Studies : Investigations into the cytotoxicity of benzophenone derivatives against various cells highlight their potential bioactive properties and health implications (Utsunomiya et al., 2019).
Analytical and Synthetic Applications
Benzophenone derivatives have been synthesized and evaluated for various applications:
- Analytical Applications : The development of solid reagents for the preconcentration of metals, such as thorium, utilizing benzophenone derivatives (Preetha et al., 2002).
- Synthetic Chemistry : Synthesis of novel benzophenone derivatives with potential antitumor activity, showcasing the versatility of these compounds in drug development (Al‐Ghorbani et al., 2017).
Environmental Degradation and Transformation Studies
The environmental degradation and transformation of benzophenone compounds, including their interaction with chlorine and potassium permanganate, have been studied to assess their ecological impact and removal methods from water sources (Liu et al., 2016).
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRQDCWBVVQQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642657 | |
Record name | (3,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-63-3 | |
Record name | (3,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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